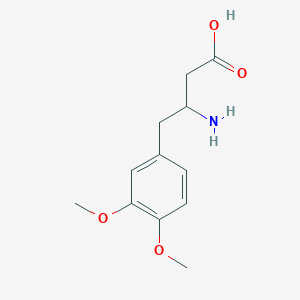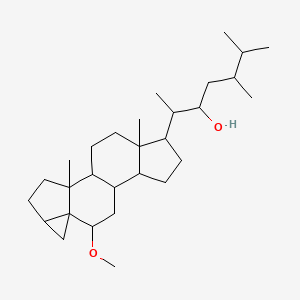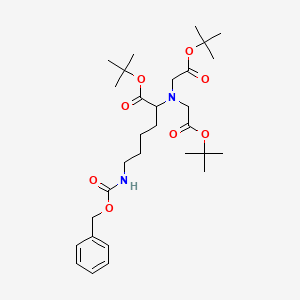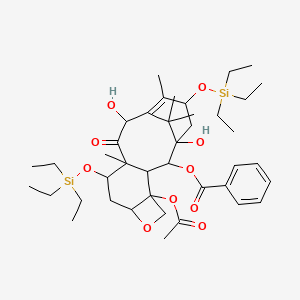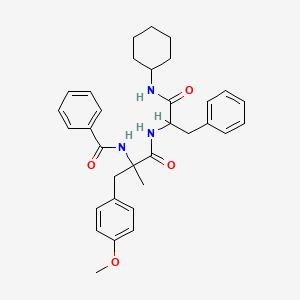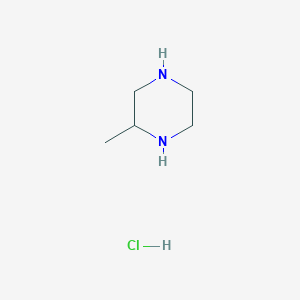
(2S)-2-Methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methylpiperazin Hydrochlorid ist eine chirale Verbindung, die zur Klasse der Piperazine gehört. Aufgrund seiner einzigartigen Strukturmerkmale und Reaktivität wird es in verschiedenen chemischen und pharmazeutischen Anwendungen weit verbreitet eingesetzt. Die Verbindung zeichnet sich durch das Vorhandensein einer Methylgruppe am zweiten Kohlenstoffatom des Piperazinrings aus und liegt als Hydrochloridsalz vor, wodurch seine Wasserlöslichkeit erhöht wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (S)-2-Methylpiperazin Hydrochlorid umfasst in der Regel folgende Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von (S)-2-Methylpiperazin.
Bildung des Hydrochlorids: Die freie Base von (S)-2-Methylpiperazin wird dann mit Salzsäure umgesetzt, um das Hydrochloridsalz zu bilden.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von (S)-2-Methylpiperazin Hydrochlorid in großvolumigen Reaktoren durchgeführt. Der Prozess beinhaltet:
Batch- oder kontinuierlicher Prozess: Abhängig vom Umfang werden entweder Batch- oder kontinuierliche Prozesse eingesetzt.
Reinigung: Das Rohprodukt wird durch Kristallisation oder Umkristallisation gereinigt, um (S)-2-Methylpiperazin Hydrochlorid mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: (S)-2-Methylpiperazin Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Piperazinrings an nucleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise unter basischen Bedingungen.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die nucleophile Substitution mit Alkylhalogeniden zu N-alkylierten Piperazinderivaten führen.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methylpiperazin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet.
Medizin: Es dient als Zwischenprodukt bei der Synthese von Arzneimitteln, insbesondere solcher, die auf das zentrale Nervensystem abzielen.
Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-2-Methylpiperazin Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand für bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
2-Methylpiperazin: Die nicht-chirale Version der Verbindung.
N-Methylpiperazin: Ein weiteres Derivat mit einer Methylgruppe am Stickstoffatom.
Piperazinhydrochlorid: Die Stammverbindung ohne die Methylgruppe.
Einzigartigkeit: (S)-2-Methylpiperazin Hydrochlorid ist einzigartig aufgrund seiner chiralen Natur, die in pharmazeutischen Anwendungen eine spezifische biologische Aktivität und Selektivität verleihen kann. Seine Löslichkeit als Hydrochloridsalz macht es auch in verschiedenen chemischen Reaktionen und Formulierungen vielseitiger.
Wirkmechanismus
The mechanism of action of (S)-2-Methylpiperazine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methylpiperazine: The non-chiral version of the compound.
N-Methylpiperazine: Another derivative with a methyl group attached to the nitrogen atom.
Piperazine Hydrochloride: The parent compound without the methyl group.
Uniqueness: (S)-2-Methylpiperazine Hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in pharmaceutical applications. Its solubility as a hydrochloride salt also makes it more versatile in various chemical reactions and formulations.
Eigenschaften
Molekularformel |
C5H13ClN2 |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H |
InChI-Schlüssel |
HDJSDBRVZJYCSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)


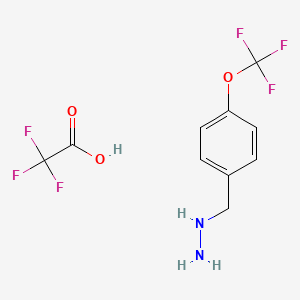
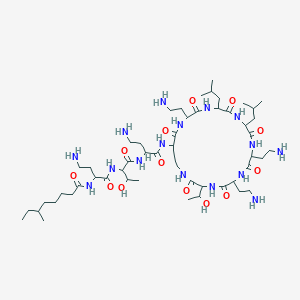
![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
